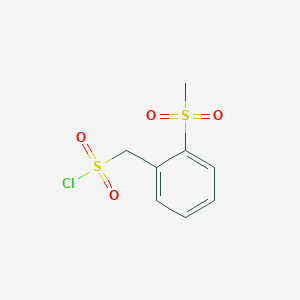

(2-Methanesulfonylphenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

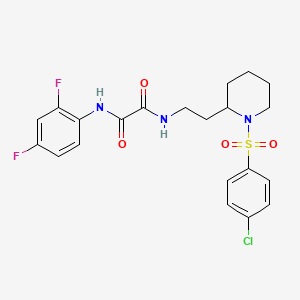

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is an organosulfur compound . The IUPAC name for this compound is [2-(methylsulfonyl)phenyl]methanesulfonyl chloride . It has a molecular weight of 268.74 .

Synthesis Analysis

Methanesulfonyl chloride, a related compound, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis

The InChI code for “(2-Methanesulfonylphenyl)methanesulfonyl chloride” is1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 . Chemical Reactions Analysis

Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is a colorless liquid that dissolves in polar organic solvents . It has a molecular weight of 268.74 .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Ionic Liquids

Methanesulfonyl chloride (MSC) has been studied for its role in forming room temperature ionic liquids with AlCl3. Research by Su, Winnick, & Kohl (2001) investigated the electrochemical properties of vanadium pentoxide (V2O5) films in MSC-based electrolytes, highlighting its potential in sodium insertion and cathode material applications for batteries.

Molecular Structure Analysis

The molecular structure of methane sulfonyl chloride has been analyzed through electron diffraction, revealing detailed geometric parameters and comparing structures with related compounds (Hargittai & Hargittai, 1973). This foundational work aids in understanding the chemical reactivity and bonding characteristics of sulfonyl chloride compounds.

Chemical Reaction Mechanisms

One study focused on the one-electron reduction of methanesulfonyl chloride, exploring the formation and decay of electron adducts and sulfonyl radicals (Tamba et al., 2007). This research is crucial for understanding the compound's behavior in various redox processes and its potential applications in organic synthesis and isomerization reactions.

Organic Synthesis Applications

In organic synthesis, methanesulfonyl chloride has been utilized as a reagent in the Pd-catalyzed N-arylation of methanesulfonamide, offering a method to avoid genotoxic impurities and byproducts in pharmaceutical manufacturing (Rosen et al., 2011). Such applications underscore the compound's value in developing safer and more efficient synthetic routes.

Wirkmechanismus

Safety and Hazards

“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is fatal if swallowed, fatal in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is also harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

(2-methylsulfonylphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTVKPVROGPHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2820601.png)

![2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2820603.png)

![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)